

Validating GSK503 Target Engagement: A Comparative Guide

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Compound of Interest		
Compound Name:	GSK503	
Cat. No.:	B15586943	Get Quote

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of methods to validate the target engagement of **GSK503**, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). The information presented is supported by experimental data and detailed protocols to aid in the design and execution of validation studies.

GSK503 and the EZH2 Target

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] Its primary function is to catalyze the trimethylation of Histone H3 at lysine 27 (H3K27me3), which leads to chromatin compaction and transcriptional repression of target genes.[1][2] Overexpression and mutation of EZH2 are implicated in the development and progression of numerous cancers, making it a prominent therapeutic target.[1][2][3]

GSK503 is a highly potent and specific EZH2 methyltransferase inhibitor with a reported Ki value of approximately 3 nM.[1] It demonstrates significant selectivity for EZH2 over its homolog EZH1 and a wide panel of other methyltransferases. Validating that **GSK503** effectively engages EZH2 in a cellular context is essential for interpreting its biological effects and advancing its development.

Comparison of EZH2 Inhibitors



A number of small molecule inhibitors have been developed to target EZH2. A comparative understanding of their potency is useful when designing validation experiments.

Compound	Туре	Biochemical Potency (Ki/IC50)	Cellular H3K27me3 Inhibition (IC50)
GSK503	EZH2 Inhibitor	Ki: ~3 nM	Data not specified in search results
GSK126	EZH2 Inhibitor	IC50: ~10 nM	~99 nM (in-cell)
Tazemetostat	EZH2 Inhibitor	IC50: ~2.5 nM (mutant EZH2)	~11 nM (mutant EZH2 cells)
GSK343	EZH2 Inhibitor	IC50: ~1-10 nM	~172 nM (in-cell)
UNC1999	EZH1/EZH2 Dual Inhibitor	IC50: <10 nM (EZH2)	~20 nM (in-cell)

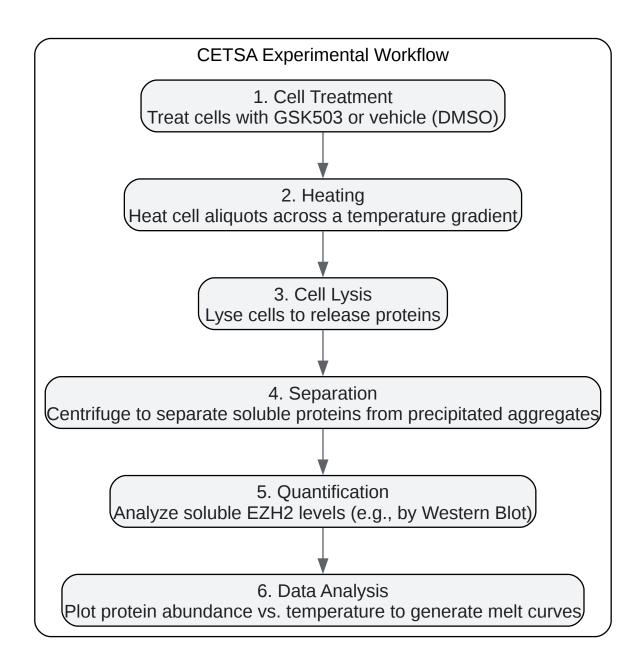
Key Methods for Validating Target Engagement

Directly confirming the physical interaction between a compound and its target protein within the complex environment of a cell is a significant challenge. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose. Additionally, measuring the modulation of downstream biomarkers provides crucial evidence of functional target engagement.

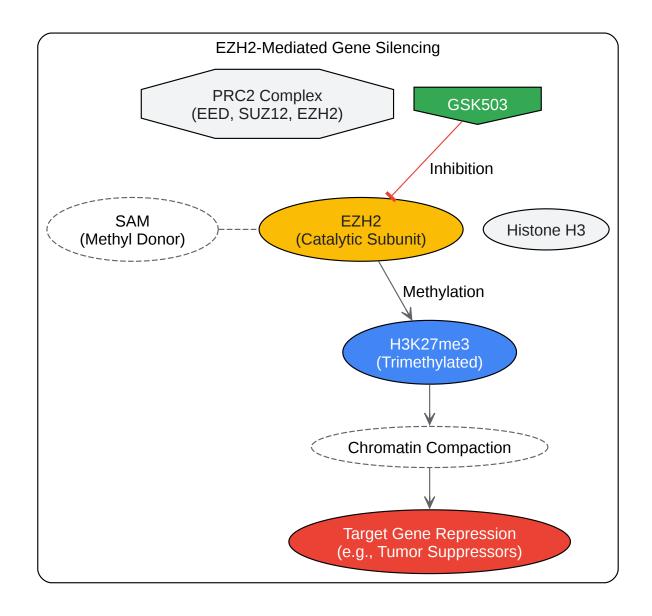
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay based on the principle of ligand-induced thermal stabilization.[4] [5] The binding of a small molecule, such as **GSK503**, to its target protein, EZH2, typically increases the protein's resistance to heat-induced denaturation.[4][5] This stabilization can be quantified, providing direct evidence of target engagement in intact cells.[6][7]









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